![molecular formula C8H4F4O2 B1399287 3-Fluoro-5-(trifluoromethoxy)benzaldehyde CAS No. 1352999-98-4](/img/structure/B1399287.png)
3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Fluoro-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 . It is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde consists of a benzene ring substituted with a trifluoromethoxy group and a fluorine atom . The InChI key for this compound is UZZYXZWSOWQPIS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-5-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It has a boiling point of 175.3±35.0 °C at 760 mmHg . The compound has a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis
“3-Fluoro-5-(trifluoromethoxy)benzaldehyde” is used in chemical synthesis . It serves as a building block in the synthesis of various complex molecules. The presence of the trifluoromethoxy group and the aldehyde group makes it a versatile reagent that can undergo a variety of chemical reactions.
Synthesis of Biologically Active Compounds
This compound can be used in the synthesis of biologically active compounds . These compounds have potential applications in drug discovery and medicinal chemistry. The specific nature of these compounds would depend on the other reagents used in the synthesis.
Safety and Hazards
properties
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBNSINERFPXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719940 | |
Record name | 3-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
CAS RN |
1352999-98-4 | |
Record name | 3-Fluoro-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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